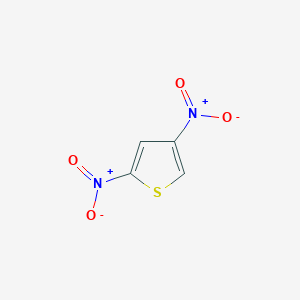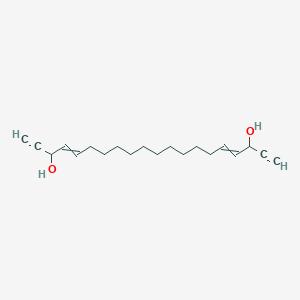![molecular formula C12H19N3O4S B13400035 2-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetic acid](/img/structure/B13400035.png)
2-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Biotinyl Glycine is a derivative of biotin, a water-soluble B-vitamin, also known as vitamin H or coenzyme R. Biotin is essential for various metabolic processes, including the synthesis of fatty acids, isoleucine, and valine, as well as gluconeogenesis. N-Biotinyl Glycine is formed by attaching a glycine molecule to biotin, enhancing its utility in biochemical applications, particularly in protein biotinylation, where it serves as a versatile tag for proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl Glycine typically involves the reaction of biotin with glycine under specific conditions. One common method is the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of an amide bond between the carboxyl group of biotin and the amino group of glycine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-Biotinyl Glycine may involve more scalable and efficient methods. One approach is the use of solid-phase peptide synthesis (SPPS), where biotin is anchored to a resin, and glycine is sequentially added. This method allows for the automated and high-throughput production of N-Biotinyl Glycine with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Biotinyl Glycine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the biotin moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the biotin structure can be reduced to form alcohols.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to release biotin and glycine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Major Products Formed
Oxidation: Biotin sulfoxide or biotin sulfone.
Reduction: Biotin alcohol derivatives.
Substitution: Free biotin and glycine.
Scientific Research Applications
N-Biotinyl Glycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in biotinylation reactions to label proteins and other macromolecules.
Biology: Facilitates the study of protein-protein interactions, protein localization, and cellular processes through biotin-avidin or biotin-streptavidin systems.
Medicine: Employed in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISA), to detect specific biomolecules.
Industry: Utilized in the production of biotinylated antibodies and other biotin-conjugated molecules for various applications.
Mechanism of Action
N-Biotinyl Glycine exerts its effects primarily through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong non-covalent interaction allows for the precise binding of biotinylated molecules to avidin or streptavidin, facilitating their detection, isolation, and study. The biotin-avidin interaction is one of the strongest known non-covalent interactions, making it highly effective for various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
Biotin: The parent compound, essential for various metabolic processes.
Biocytin: A biotin-lysine conjugate, used in similar applications as N-Biotinyl Glycine.
Biotinylated Peptides: Peptides conjugated with biotin, used for labeling and detection purposes.
Uniqueness
N-Biotinyl Glycine is unique in its structure, combining the properties of biotin and glycine. This combination enhances its solubility and reactivity, making it a versatile tool in biochemical research. Unlike biocytin, which has a lysine moiety, N-Biotinyl Glycine offers different solubility and binding characteristics, providing researchers with an alternative biotinylation reagent.
Properties
IUPAC Name |
2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c16-9(13-5-10(17)18)4-2-1-3-8-11-7(6-20-8)14-12(19)15-11/h7-8,11H,1-6H2,(H,13,16)(H,17,18)(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNCEKNYUXATHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-yl)-acrylic acid](/img/structure/B13399960.png)



![N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13399981.png)
![1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13399993.png)


![4-[2-hydroxy-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B13400009.png)

![4-[6-(3,5-Dimethylisoxazol-4-yl)-1-[1-(2-pyridyl)ethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid](/img/structure/B13400020.png)


![6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide](/img/structure/B13400056.png)
